molecular formula C16H14BrNO3 B488566 3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one CAS No. 638142-11-7

3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B488566
CAS No.: 638142-11-7
M. Wt: 348.19g/mol
InChI Key: VUTXBMBQYKLAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic small molecule based on the benzoxazole scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry research. As a derivative, this compound is of high interest for screening in various biological assays, particularly in the development of novel antimicrobial and anticancer agents. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including potent effects against Gram-positive bacteria such as Bacillus subtilis and notable antifungal activity against pathogens like Candida albicans . Furthermore, the benzoxazole core is a key pharmacophore in compounds studied for their cytotoxic effects on various cancer cell lines, with research indicating mechanisms that may involve the inhibition of tubulin polymerization or specific kinase pathways . The structure of this compound, which incorporates a 4-bromophenoxyethyl side chain, is designed to explore structure-activity relationships (SAR) critical for optimizing biological activity. Researchers can utilize this For Research Use Only (RUO) compound as a key intermediate or lead structure in hit-to-lead optimization campaigns, enzymology studies, and cellular pharmacology research. It is supplied for laboratory research purposes and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTXBMBQYKLAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Aminophenol Derivatives

The cyclization of 5-methyl-o-aminophenol with urea under reflux conditions represents a classical method. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by dehydration to form the oxazole ring. Optimized conditions involve heating at 160°C for 15–30 minutes in an inert solvent like benzene or toluene, yielding 5-methyl-1,3-benzoxazol-2(3H)-one with >80% efficiency.

Reaction Scheme:

5-Methyl-o-aminophenol + UreaReflux, 160°C5-Methyl-1,3-benzoxazol-2(3H)-one + NH3+CO2\text{5-Methyl-o-aminophenol + Urea} \xrightarrow{\text{Reflux, 160°C}} \text{5-Methyl-1,3-benzoxazol-2(3H)-one + NH}3 + \text{CO}2

Alternative Cyclization Catalysts

Recent advances employ Lewis acids such as BF₃·Et₂O to accelerate cyclization. For example, reacting 5-methyl-o-aminophenol with N-cyanothioformamide (NCTS) in 1,4-dioxane with BF₃·Et₂O at reflux achieves ring closure within 24 hours, albeit with moderate yields (65–70%). This method minimizes side reactions, making it preferable for thermally sensitive intermediates.

Introduction of the 2-(4-Bromophenoxy)ethyl Side Chain

Functionalization of the benzoxazolone nitrogen at position 3 requires careful alkylation strategies:

Alkylation with 1,2-Dibromoethane

The 3-nitrogen of 5-methyl-1,3-benzoxazol-2(3H)-one undergoes alkylation using 1,2-dibromoethane in the presence of a base such as K₂CO₃. This stepwise process first generates a bromoethyl intermediate, which is subsequently reacted with 4-bromophenol under Mitsunobu conditions (DIAD, PPh₃) to install the phenoxy group.

Optimized Conditions:

  • Step 1 (Alkylation):

    Benzoxazolone + 1,2-DibromoethaneK₂CO₃, DMF, 80°C3-(2-Bromoethyl)-5-methyl-1,3-benzoxazol-2(3H)-one\text{Benzoxazolone + 1,2-Dibromoethane} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{3-(2-Bromoethyl)-5-methyl-1,3-benzoxazol-2(3H)-one}

    Yield: 72–75%.

  • Step 2 (Phenoxy Substitution):

    3-(2-Bromoethyl) Intermediate + 4-BromophenolDIAD, PPh₃, THFTarget Compound\text{3-(2-Bromoethyl) Intermediate + 4-Bromophenol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound}

    Yield: 68–70%.

Direct Nucleophilic Displacement

An alternative one-pot approach utilizes 2-(4-bromophenoxy)ethyl bromide as the alkylating agent. Reaction with the benzoxazolone in acetonitrile at 60°C for 12 hours in the presence of NaH achieves direct N-alkylation, simplifying the synthesis but requiring stringent moisture control.

Key Parameters:

  • Solvent: Anhydrous acetonitrile

  • Base: Sodium hydride (1.2 equiv)

  • Yield: 60–65%.

Purification and Characterization

Recrystallization Techniques

Crude product purification typically employs sequential recrystallization from methanol/water mixtures (3:1 v/v), enhancing purity to >98%. Analytical data from PubChem (CID 851210) confirm the molecular formula (C₁₆H₁₄BrNO₃) and mass (348.19 g/mol).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆):
    δ 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (s, 1H, C5-H), 4.30 (t, J = 6.5 Hz, 2H, OCH₂), 3.85 (t, J = 6.5 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃).

  • HRMS:
    Calculated for C₁₆H₁₄BrNO₃ [M+H]⁺: 348.0194; Found: 348.0196.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantagesLimitations
Stepwise Alkylation248–52High regioselectivityLengthy purification
Direct N-Alkylation160–65Simplified procedureMoisture sensitivity
Mitsunobu Coupling245–50Mild conditionsCost of reagents (DIAD, PPh₃)

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the methyl group to a carboxylic acid.

    Reduction: Reduction reactions can be used to modify the benzoxazole ring or the phenoxyethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one exerts its effects depends on its specific application:

    Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.

    Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Size: The 4-bromophenoxyethyl group in the target compound introduces bulkier substituents compared to smaller groups like benzyl (239.27 g/mol) or chlorinated variants (169.58 g/mol) . This likely reduces solubility but enhances binding to hydrophobic targets. Piperazinylmethyl derivatives (e.g., fluorophenyl-piperazine in ) exhibit improved solubility due to the basic nitrogen in piperazine, contrasting with the neutral phenoxyethyl group in the target compound.

Biological Activity Trends: Halogenation (Cl, Br) at position 5 or 6 correlates with antimicrobial and anti-QS activity. For example, 5-chloro and 6-bromo derivatives showed inhibitory effects against Pseudomonas aeruginosa QS systems and Gram-positive bacteria .

Biological Activity

3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one is a synthetic organic compound with notable biological activities, particularly as an autotaxin inhibitor. This compound features a complex molecular structure that enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula: C16H14BrNO3
  • CAS Number: 638142-11-7
  • Molecular Weight: 348.19 g/mol

The compound's structure includes a benzoxazole moiety, which is known for its diverse biological activities. The presence of the bromophenoxy group and the ethyl chain contributes to its unique interaction profiles with biological targets.

Autotaxin Inhibition

Research has shown that this compound exhibits significant inhibition of autotaxin, an enzyme implicated in various inflammatory processes and cancer progression. Autotaxin produces lysophosphatidic acid (LPA), which is involved in tumor growth and metastasis. By inhibiting autotaxin, this compound may help in managing conditions related to inflammation and cancer.

Cytotoxicity Against Cancer Cells

Studies on benzoxazole derivatives indicate that compounds similar to this compound can exert cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer: MCF-7, MDA-MB-231
  • Lung Cancer: A549
  • Liver Cancer: HepG2
  • Prostate Cancer: PC3

These findings suggest that the compound may possess broad-spectrum anticancer properties, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have also been explored. For example, compounds from this class have been tested against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives demonstrated significant activity, indicating that this compound may also have potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features. The following table summarizes the SAR findings related to similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Methyl-1,3-benzoxazol-2(3H)-oneBenzoxazole core without bromineAntimicrobial properties
4-BromophenolSimple phenolic compoundAntiseptic properties
2-(4-Bromophenoxy)ethanolEther linkage with phenolPotential anti-inflammatory effects

The presence of specific functional groups enhances the binding affinity to biological targets and modulates the compound's therapeutic effects.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess cytotoxicity using various cancer cell lines and evaluate antimicrobial efficacy against selected bacterial strains.

For instance, a study published in Arzneimittelforschung indicated that benzoxazole derivatives could inhibit quorum sensing in Pseudomonas aeruginosa, leading to reduced virulence factors such as biofilm formation and elastase production .

The mechanism through which this compound exerts its effects likely involves modulation of specific signaling pathways associated with autotaxin activity and cancer cell proliferation. Further research is needed to elucidate these pathways fully.

Q & A

Q. What are the established synthetic protocols for preparing 3-[2-(4-bromophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Core benzoxazole formation : Cyclization of substituted o-aminophenols with carbonyl reagents (e.g., triphosgene) under reflux in anhydrous solvents like THF or DCM .

Side-chain functionalization : Alkylation of the benzoxazole nitrogen with 2-(4-bromophenoxy)ethyl bromide using a base (e.g., K₂CO₃) in DMF at 60–80°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Optimization strategies :

  • Vary reaction time/temperature to improve yields (e.g., 65–75% yields reported for similar benzoxazoles under optimized conditions) .
  • Use catalysts like tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Technique Key Data Points Example from Literature
¹H/¹³C NMR Chemical shifts for benzoxazole protons (δ 6.8–7.5 ppm), bromophenoxy group (δ 7.3–7.6 ppm), and methyl substituents (δ 2.3–2.5 ppm) .Patel et al. (2012) confirmed alkylation via disappearance of NH proton at δ 10.2 ppm .
FT-IR Stretching vibrations: C=O (~1740 cm⁻¹), C-O (benzoxazole, ~1250 cm⁻¹), and C-Br (~560 cm⁻¹) .Used to validate intermediate formation in benzoxazole derivatives .
Mass Spectrometry Molecular ion peak (M⁺) matching theoretical mass (e.g., [M+H]⁺ ≈ 388–390 Da for C₁₆H₁₃BrNO₃) .Patel et al. reported ESI-MS data with <2 ppm error .

Advanced Research Questions

Q. How does the 4-bromophenoxyethyl substituent influence the compound’s biological activity compared to analogues?

  • Structure-activity relationship (SAR) : The bromophenoxy group enhances lipophilicity, potentially improving membrane permeability. Substitution at the ethyl linker (e.g., replacing Br with Cl or F) alters electronic properties and steric effects, impacting target binding .
  • Case study : In benzoxazole derivatives, 4-bromophenyl analogs showed 2–3× higher antimicrobial activity than non-halogenated counterparts (MIC = 8–16 µg/mL vs. 32–64 µg/mL) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like bacterial enoyl-ACP reductase or fungal CYP51 .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 50–100 ns trajectories .
  • Key parameters : Binding free energy (ΔG), hydrogen bond occupancy, and RMSD values. For example, benzoxazole derivatives exhibited ΔG = −8.5 to −10.2 kcal/mol in docking studies with fungal targets .

Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazole derivatives?

Contradiction Resolution Strategy Example
Variable MIC valuesStandardize assay conditions (e.g., broth microdilution per CLSI guidelines) and test against reference strains (e.g., S. aureus ATCC 29213) .Patel et al. (2012) reported MIC = 16 µg/mL for E. coli, while similar studies noted resistance due to efflux pumps .
Divergent cytotoxicityCompare cell lines (e.g., HeLa vs. HEK293) and exposure times (24 vs. 48 hrs) .Abdel-Wahab et al. (2019) found IC₅₀ = 12 µM in cancer cells vs. >100 µM in normal cells .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral centers : No inherent chirality in the target compound, but impurities from side reactions (e.g., incomplete alkylation) require rigorous purification.
  • Scale-up issues :
    • Exothermic reactions: Control temperature during alkylation to avoid byproducts.
    • Solvent recovery: Replace DMF with recyclable solvents like acetone or acetonitrile .

Q. How can researchers leverage this compound as a precursor for novel materials (e.g., photoactive polymers)?

  • Functionalization : Introduce crosslinkable groups (e.g., acrylate) via post-synthetic modification of the benzoxazole ring .
  • Case study : Benzoxazine derivatives with bromine substituents exhibited enhanced thermal stability (TGA decomposition >300°C) and fluorescence quantum yields (Φ = 0.4–0.6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.